5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile
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Overview
Description
5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with a trifluoromethoxyphenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Introduction of the Trifluoromethoxyphenyl Group: This step often involves a Suzuki–Miyaura coupling reaction, where a trifluoromethoxyphenyl boronic acid or ester is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions, where a suitable nitrile precursor reacts with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic Acid: This compound shares a similar aromatic structure but differs in its functional groups and reactivity.
4-Formylphenylboronic Acid: Another similar compound with distinct electronic properties and applications.
Uniqueness
5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
833457-49-1 |
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Molecular Formula |
C14H9F3N2O |
Molecular Weight |
278.23 g/mol |
IUPAC Name |
5-methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H9F3N2O/c1-9-5-6-11(8-18)19-13(9)10-3-2-4-12(7-10)20-14(15,16)17/h2-7H,1H3 |
InChI Key |
YNRVMDOIMVGFNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C#N)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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